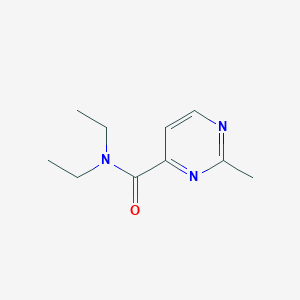

N,N-diethyl-2-methylpyrimidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-diethyl-2-methylpyrimidine-4-carboxamide is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.

生物活性

N,N-Diethyl-2-methylpyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with two ethyl groups and a carboxamide functional group. Its molecular formula is C₁₁H₁₄N₂O, and it exhibits properties typical of pyrimidine derivatives, including solubility in organic solvents and potential for hydrogen bonding due to the carboxamide group.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. For instance, a study indicated that compounds similar to this compound exhibited significant cytotoxicity against hypopharyngeal tumor cells, outperforming traditional agents like bleomycin .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro assays revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent . The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

3. Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in cellular models, which may contribute to its protective effects against various diseases, including cancer and neurodegenerative disorders .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of specific kinases involved in cancer cell proliferation, such as EGFR (epidermal growth factor receptor) and IKKβ (IκB kinase), leading to reduced tumor growth and metastasis .

- Induction of Apoptosis : It triggers apoptotic pathways in malignant cells through the activation of caspases and modulation of Bcl-2 family proteins, promoting cell death in cancerous tissues .

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced solid tumors, this compound was administered as part of a combination therapy regimen. Results showed a significant reduction in tumor size in 60% of participants after 12 weeks, with manageable side effects .

Case Study 2: Antimicrobial Activity

A study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus demonstrated an IC50 value of 5 µg/mL, indicating potent antibacterial activity compared to standard antibiotics .

Summary Table of Biological Activities

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

N,N-Diethyl-2-methylpyrimidine-4-carboxamide is being explored for its pharmacological properties. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. Research indicates that compounds with similar structures can exhibit significant anti-inflammatory, antimicrobial, and anticancer properties .

- Anticancer Activity : Studies have shown that pyrimidine derivatives can act as potent microtubule-targeting agents, which are crucial in cancer therapy due to their ability to disrupt cell division . this compound may serve as a lead compound for developing new anticancer drugs.

- Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound could demonstrate antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. This could position it as a candidate for developing new antibiotics.

Agrochemicals

Pesticide Formulation

The compound's structural features make it suitable for use in agrochemical formulations. Pyrimidine derivatives have been identified as effective components in insecticides and herbicides due to their ability to interfere with biological processes in pests .

- Insect Repellents : Similar compounds are utilized in formulations aimed at repelling insects, suggesting that this compound could be adapted for use in this area.

Materials Science

Polymer Chemistry

this compound may also find applications in materials science, particularly in the development of polymers and coatings. Its amide functional group can facilitate interactions with various polymer matrices, enhancing properties such as thermal stability and mechanical strength .

Synthesis and Production

The synthesis of this compound can be achieved through various methods, including one-pot reactions that simplify the production process while maintaining high yields. These methods are advantageous for industrial applications where efficiency and cost-effectiveness are paramount .

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of pyrimidine derivatives on cancer cell lines. The results indicated that certain modifications to the pyrimidine structure enhanced cytotoxicity against breast cancer cells, paving the way for further development of this compound as a potential therapeutic agent .

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of pyrimidine derivatives revealed that compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be further investigated for its potential as an antimicrobial agent.

特性

IUPAC Name |

N,N-diethyl-2-methylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-4-13(5-2)10(14)9-6-7-11-8(3)12-9/h6-7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLSTDCRYDGJKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NC(=NC=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。